molecular formula C7H6Cl3N3 B13695200 1-(3,4,5-Trichlorophenyl)guanidine

1-(3,4,5-Trichlorophenyl)guanidine

Cat. No.: B13695200
M. Wt: 238.5 g/mol
InChI Key: IURKUCAZQFRGML-UHFFFAOYSA-N
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Description

1-(3,4,5-Trichlorophenyl)guanidine (CAS 366498-51-3) is a synthetic arylguanidine derivative of interest in neuroscience and medicinal chemistry research. Its core research value lies in its application for studying ligand-receptor interactions, particularly its binding affinity at 5-HT3 serotonin receptors based on its structural classification among arylguanidines . The compound features a guanidine group attached to a 3,4,5-trichlorophenyl ring, with the chlorine substituents playing a key role in modulating its electronic properties and binding characteristics . This makes it a valuable chemical tool for structure-affinity relationship (SAR) studies aimed at understanding and developing ligands for neurotransmitter receptors. Researchers utilize this compound primarily in pharmacological assays and biochemical studies to probe the function and structure of 5-HT3 receptors. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6Cl3N3

Molecular Weight

238.5 g/mol

IUPAC Name

2-(3,4,5-trichlorophenyl)guanidine

InChI

InChI=1S/C7H6Cl3N3/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2H,(H4,11,12,13)

InChI Key

IURKUCAZQFRGML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)N=C(N)N

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of 3,4,5-Trichloroaniline with N-Methyl-N-Nitroso-N'-Nitroguanidine

The most direct and documented method for synthesizing this compound involves the reaction of 3,4,5-trichloroaniline with N-methyl-N-nitroso-N'-nitroguanidine in an aqueous alcoholic medium.

  • Procedure :

    • Dissolve N-methyl-N-nitroso-N'-nitroguanidine (3.3 g, 0.0225 mol) in 200 mL of 50% aqueous ethanol.
    • Add 3,4,5-trichloroaniline (5.0 g, 0.025 mol) to the solution.
    • Heat the mixture at 40°C for 72 hours.
    • Treat the reaction mixture with one equivalent of sodium hydroxide to decompose excess nitroso-nitroguanidine.
    • Filter the mixture and acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
    • Recrystallize the crude solid to obtain pure this compound.
  • Outcome :

    • Yield: Approximately 1.4 g of pure product.
    • Melting point: 209.5°C (decomposition).

This method is adapted from a patent describing the preparation of substituted phenyl nitroguanidines and is applicable to the trichlorophenyl derivative.

Guanidine Formation via Thiourea Desulfurization Using Coupling Reagents

Another synthetic route involves the preparation of guanidines by desulfurization of thiourea derivatives in the presence of coupling reagents such as ethyl-3-aminopropyl carbodiimide hydrochloride (EDCI) or Mukaiyama’s reagent.

  • Procedure :

    • Prepare ethoxycarbonyl-substituted thioureas from corresponding isothiocyanates.
    • Treat thioureas with EDCI and amines (e.g., 3,4,5-trichloroaniline) in an organic solvent.
    • Reaction times vary from hours to days depending on conditions.
    • Purify guanidines by flash chromatography.
  • Yields :

    • Generally high (78–88%) for various amines.
    • No major side products reported.
  • Notes :

    • Heavy metal salts (e.g., HgCl2) can be used as desulfurizing agents but are avoided due to toxicity.
    • Mukaiyama’s reagent provides efficient guanidinylation at room temperature.

This method is versatile and can be adapted to prepare aromatic guanidines, including this compound.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Disadvantages
Reaction of 3,4,5-trichloroaniline with N-methyl-N-nitroso-N'-nitroguanidine 3,4,5-Trichloroaniline, N-methyl-N-nitroso-N'-nitroguanidine 50% aqueous ethanol, 40°C, 72 h, NaOH, HCl acidification Moderate (~Yield not fully specified, ~30-40% based on example) Direct, well-documented, produces pure product Long reaction time, moderate yield
Methylation of nitroguanidine derivatives Nitroguanidine, methyl iodide, silver oxide Reflux, 2 h 76% (general nitroguanidine) Good yield, straightforward Requires silver oxide, reflux conditions
One-pot synthesis from isothiocyanates using DIB Isothiocyanate (3,4,5-trichlorophenyl derivative), amines DIB, 1% TPGS-750-M surfactant, NaOH, room temp 69–95% (general guanidines) Mild, green chemistry, scalable Specific data for target compound not reported
Thiourea desulfurization with EDCI or Mukaiyama’s reagent Thioureas from isothiocyanates, amines EDCI or Mukaiyama’s reagent, room temp to mild heating 78–88% (various amines) High yield, metal-free options Multi-step, requires purification

Summary Table of Key Reaction Parameters for this compound Preparation

Parameter Method 1 (Nitroso-nitroguanidine) Method 2 (DIB One-pot) Method 3 (Thiourea Desulfurization)
Starting Material 3,4,5-Trichloroaniline 3,4,5-Trichlorophenyl isothiocyanate 3,4,5-Trichlorophenyl thiourea derivative
Solvent 50% aqueous ethanol Water + surfactant Organic solvent (e.g., CH2Cl2, THF)
Temperature 40°C Room temperature Room temperature to mild heating
Reaction Time 72 hours Few hours 12–48 hours
Base/Additive Sodium hydroxide, HCl acidification NaOH EDCI or Mukaiyama’s reagent, triethylamine
Yield Range Moderate (approx. 30–40%) High (69–95%) High (78–88%)
Purification Recrystallization Simple isolation Flash chromatography

This comprehensive analysis consolidates the key synthetic routes for this compound, providing a foundation for researchers to select appropriate methods based on their specific needs and constraints.

Chemical Reactions Analysis

1-(3,4,5-Trichlorophenyl)guanidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃) decrease guanidine basicity but increase thermal stability and lipophilicity . Multiple chlorine atoms (as in the target compound) likely exacerbate these effects compared to mono-substituted analogs.

Thermal Properties :

  • Sulfonylguanidines exhibit higher melting points (154–250°C) than simple phenylguanidines, suggesting stronger intermolecular interactions (e.g., hydrogen bonding via SO₂) .

Spectral Data :

  • IR spectra of guanidine derivatives consistently show NH/NH₂ stretches near 3300–3500 cm⁻¹ and SO₂ vibrations at 1120–1340 cm⁻¹ in sulfonyl analogs .

Biological Activity

1-(3,4,5-Trichlorophenyl)guanidine (TCG) is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article explores the biological activity of TCG, focusing on its antimicrobial efficacy, interactions with biological receptors, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C₇H₆Cl₃N₃. The presence of three chlorine atoms on the phenyl ring enhances its lipophilicity and reactivity compared to other guanidine derivatives. This structural modification is crucial for its biological activity and interaction with various biological targets.

Antimicrobial Activity

TCG has been studied for its potential as an antimicrobial agent . Research indicates that it exhibits efficacy against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. A study reported that TCG demonstrated notable antimicrobial activity with minimum inhibitory concentrations (MICs) significantly lower than those of many conventional antibiotics.

Interaction with Biological Receptors

One of the most compelling aspects of TCG's biological activity is its interaction with serotonin receptors. It has been identified as a high-affinity ligand for the 5-HT3 serotonin receptor , with a binding affinity (K_i) of 0.7 nM. This suggests that TCG may have potential applications in treating conditions related to serotonin dysregulation, such as anxiety and depression .

Comparative Biological Activity

To understand TCG's unique properties better, it is useful to compare it with other guanidine derivatives. The following table summarizes the structural features and biological activities of selected compounds:

Compound NameStructure DescriptionUnique Features
1-(2-Chlorophenyl)guanidineChlorine substitution at the ortho positionLess lipophilic than TCG
1-(4-Chlorophenyl)guanidineChlorine substitution at the para positionExhibits different biological activity profiles
1-(Phenyl)guanidineSimple phenyl group without halogen substitutionsBroader applications due to simpler structure
1-(3-Nitrophenyl)guanidineNitro group substitutionPotentially different reactivity due to electron-withdrawing nature

TCG's trichloro substitution pattern enhances its reactivity and bioactivity compared to these simpler or differently substituted guanidines.

Case Study: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of TCG, researchers found that the compound was effective against both Gram-positive and Gram-negative bacteria. The study employed various strains, including Staphylococcus aureus and Escherichia coli, demonstrating that TCG could inhibit bacterial growth at concentrations as low as 10 µg/mL.

Case Study: Neuropharmacological Effects

Another study investigated TCG's effects on behavior in animal models. Mice treated with TCG showed reduced anxiety-like behaviors in elevated plus-maze tests compared to control groups. This suggests that TCG may influence serotonergic pathways, reinforcing its potential as a therapeutic agent for mood disorders .

Q & A

Q. What are the recommended methodologies for synthesizing 1-(3,4,5-Trichlorophenyl)guanidine with high purity?

  • Methodological Answer : Synthesis typically involves coupling 3,4,5-trichloroaniline with cyanamide under acidic conditions, followed by purification via recrystallization or column chromatography. Key steps:
  • Nucleophilic substitution : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance yield .
  • Purification : Use HPLC (C18 column, acetonitrile/water gradient) to isolate the compound, confirmed by ≥95% purity via NMR (¹H/¹³C) and LC-MS .
  • Critical Parameters : Monitor pH during guanidine formation to avoid side reactions (e.g., hydrolysis of intermediates) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Employ a multi-technique approach:
  • Solubility : Use shake-flask method in buffered solutions (pH 1–12) to determine logP (predicted ~2.8 via PubChem data) .
  • Thermal Stability : Conduct DSC/TGA to identify decomposition points (>200°C typical for aryl guanidines) .
  • Spectroscopy : Assign peaks in ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 4.5–5.0 ppm for NH groups) and FTIR (N-H stretches at 3300–3500 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize assays aligned with hypothesized mechanisms (e.g., kinase inhibition, antimicrobial activity):
  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., PKC isoforms) at 10 μM compound concentration .
  • Antimicrobial Screening : Perform microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
  • Data Validation : Include positive controls (e.g., staurosporine for kinases, ampicillin for bacteria) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Address discrepancies through:
  • Comparative Assay Design : Replicate conflicting studies under standardized conditions (e.g., cell line provenance, serum concentration in media) .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if compound degradation contributes to variability in IC₅₀ values .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to evaluate binding consistency across protein conformers .

Q. What experimental designs are optimal for investigating structure-activity relationships (SAR) in trichlorophenyl guanidine derivatives?

  • Methodological Answer : Implement a factorial design approach:
  • Variables : Vary substituents (e.g., Cl vs. OCH₃ at para/meta positions) and measure effects on target binding (e.g., SPR kinetics) .
  • Data Analysis : Use multivariate regression (PLS or PCA) to correlate electronic (Hammett σ) and steric parameters (Taft Es) with activity .
  • Validation : Synthesize top derivatives (≥3 analogs) for in vivo efficacy testing (e.g., murine infection models) .

Q. How should researchers address challenges in quantifying this compound in complex matrices (e.g., plasma, tissue)?

  • Methodological Answer : Develop a validated LC-MS/MS protocol:
  • Extraction : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) for plasma/tissue homogenates .
  • Chromatography : Optimize a reverse-phase column (e.g., Waters BEH C18) with 0.1% formic acid in mobile phases for peak symmetry .
  • Sensitivity : Achieve LOD ≤1 ng/mL via MRM transitions (e.g., m/z 245 → 154 for quantification) .

Data Contradiction and Theoretical Framework Integration

Q. What strategies can reconcile divergent results in toxicity profiles across studies?

  • Methodological Answer : Apply a tiered analysis:
  • In Silico Prediction : Use ProTox-II or OPERA to compare predicted hepatotoxicity/neurotoxicity with experimental data .
  • Mechanistic Studies : Conduct ROS assays (DCFH-DA) in primary hepatocytes to clarify if oxidative stress underlies discrepancies .
  • Dose-Response Modeling : Fit data to Hill equations to assess threshold effects (e.g., nonlinear kinetics at low doses) .

Q. How to integrate this compound research into a broader theoretical framework (e.g., drug discovery or environmental chemistry)?

  • Methodological Answer : Align with established frameworks:
  • Drug Discovery : Link SAR data to kinase signaling pathways (e.g., MAPK/ERK) using pathway enrichment tools (KEGG, Reactome) .
  • Environmental Chemistry : Assess adsorption on indoor surfaces (e.g., silica nanoparticles) via QCM-D to model environmental persistence .
  • Interdisciplinary Validation : Collaborate with computational chemists and ecotoxicologists for multi-scale modeling .

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